4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydrazinylidene group, a phenyl ring, and a chlorobenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazinylidene group.
Acylation: The intermediate is then acylated with diphenylacetic acid to introduce the hydroxy(diphenyl)acetyl group.
Coupling with 2-chlorobenzoic acid: The final step involves the coupling of the acylated intermediate with 2-chlorobenzoic acid under suitable reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe for studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can be compared with similar compounds such as:
Properties
Molecular Formula |
C28H21ClN2O4 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN2O4/c29-25-14-8-7-13-24(25)26(32)35-23-17-15-20(16-18-23)19-30-31-27(33)28(34,21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19,34H,(H,31,33)/b30-19+ |
InChI Key |
WACJJKPPELNTCB-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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